molecular formula C9H14O B14449612 Nona-6,8-dienal CAS No. 78669-40-6

Nona-6,8-dienal

Cat. No.: B14449612
CAS No.: 78669-40-6
M. Wt: 138.21 g/mol
InChI Key: KFCWBYVPPYORPI-UHFFFAOYSA-N
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Description

Overview and Significance in Chemical and Biological Contexts

Nona-6,8-dienal and its isomers are unsaturated aldehydes that hold considerable interest in academic research, primarily due to their roles as potent aroma compounds and biologically active molecules. perfumerflavorist.comnih.gov These compounds, characterized by a nine-carbon chain with two double bonds and an aldehyde functional group, are part of a larger class of volatile organic compounds (VOCs) known as green leaf volatiles (GLVs). nih.gov They are typically formed in plants and various food products through the enzymatic or non-enzymatic oxidation of polyunsaturated fatty acids, such as linoleic and linolenic acid. perfumerflavorist.comtandfonline.comfemaflavor.org

In chemical contexts, the reactivity of nonadienals is dictated by the aldehyde group and the conjugated or non-conjugated double bonds within their structure. cymitquimica.com This makes them valuable as starting materials or intermediates in organic synthesis. tandfonline.com Biologically, their significance is multifaceted. In the plant kingdom, they often act as defense signaling molecules. smolecule.com In the context of food science, they are key contributors to the characteristic flavor and aroma profiles of many fruits and vegetables, most notably cucumbers and melons. researchgate.net Furthermore, certain isomers play critical roles in entomology as components of insect pheromones, facilitating communication and mating. smolecule.com The instability of some isomers, which can rapidly rearrange into different forms, is also a significant area of study, as these transformations can dramatically alter the sensory profile of a food product.

Isomeric Forms and Their Academic Relevance

The specific location and stereochemistry (E/Z or trans/cis configuration) of the double bonds in the nine-carbon chain give rise to numerous isomers of nonadienal, each with unique properties and distinct relevance in research. While this compound is the titular compound, academic and industrial focus has been heavily concentrated on other isomers, particularly the 2,6- and 3,6-nonadienals, due to their prevalence and potent sensory characteristics.

This isomer is arguably the most well-known and researched of the nonadienals. It is widely recognized as the principal chemical responsible for the fresh, green, and characteristic scent of cucumbers and the unique odor of violet leaves, leading to its common names, "cucumber aldehyde" and "violet leaf aldehyde". perfumerflavorist.comnih.govnist.gov Its powerful and diffusive aroma profile also includes notes described as melon, leafy, and watery. thegoodscentscompany.com (2E,6Z)-Nona-2,6-dienal is a key aroma compound in numerous other natural products, including red wine and muskmelons. hmdb.ca Research has established that it is enzymatically derived from the breakdown of linolenic and linoleic acids. tandfonline.com In plants, it is considered a secondary metabolite, which are compounds that may serve non-essential roles as signaling or defense molecules. hmdb.ca Due to its desirable scent, it is of major interest in the flavor and fragrance industries. femaflavor.orgthegoodscentscompany.com

Table 1: Physicochemical Properties of (2E,6Z)-Nona-2,6-dienal

Property Value Source
IUPAC Name (2E,6Z)-nona-2,6-dienal nih.gov
Molecular Formula C₉H₁₄O nih.govnist.gov
Molecular Weight 138.21 g/mol nih.gov
CAS Number 557-48-2 nih.govhmdb.canist.gov
Appearance Colorless to pale yellow liquid cymitquimica.com
Odor Profile Cucumber, violet leaf, green, melon perfumerflavorist.comthegoodscentscompany.comnist.gov

| Boiling Point | 94.0-95.0 °C @ 18.00 mm Hg | hmdb.ca |

(3Z,6Z)-Nona-3,6-dienal is a significant, albeit less stable, isomer. It is recognized as a volatile compound found in cucumbers and is considered a key biosynthetic precursor to the more stable and aromatically potent (2E,6Z)-nona-2,6-dienal. tandfonline.comlookchem.com Studies have shown that it is enzymatically derived from linolenic acid. tandfonline.com Due to its instability, it can easily isomerize to its conjugated counterpart, (E,Z)-2,6-nonadienal, particularly under enzymatic or thermal stress, a process that is critical in the development of cucumber flavor. tandfonline.com Beyond its role in food chemistry, this compound is also studied in the context of insect biochemistry, where it is involved in the metabolic pathways for pheromone biosynthesis in certain moth species.

Table 2: Physicochemical Properties of (3Z,6Z)-Nona-3,6-dienal

Property Value Source
IUPAC Name (3Z,6Z)-nona-3,6-dienal cymitquimica.com
Molecular Formula C₉H₁₄O cymitquimica.comlookchem.com
Molecular Weight 138.21 g/mol lookchem.com
CAS Number 21944-83-2 cymitquimica.comlookchem.com
Odor Profile Fatty, green, watermelon, cucumber-like cymitquimica.com

| Boiling Point | 201.8 °C at 760 mmHg | lookchem.com |

The (E,E) isomer of 2,6-nonadienal (B1213864) is a naturally occurring aldehyde noted for its contribution to the flavor and aroma of various foods and beverages. ontosight.ai Its sensory properties are typically described as green, grassy, and sometimes having cucumber and melon notes with a fatty nuance. ontosight.aithegoodscentscompany.com This compound is a product of lipid peroxidation and is found in a range of natural sources, including plants and fish. ontosight.aifoodb.ca Its distinct geometric structure, with both double bonds in the trans configuration, contributes to its molecular stability and specific interactions with biological systems. ontosight.ai Academic and industrial research explores its use in the flavor and fragrance industry to create specific green and floral aromas. ontosight.aithegoodscentscompany.com

Table 3: Physicochemical Properties of (E,E)-2,6-Nonadienal

Property Value Source
IUPAC Name (2E,6E)-nona-2,6-dienal foodb.ca
Molecular Formula C₉H₁₄O nih.gov
Molecular Weight 138.21 g/mol nih.gov
CAS Number 17587-33-6 thegoodscentscompany.com
Odor Profile Green, grassy, cucumber, melon, fatty ontosight.aithegoodscentscompany.com

| Specific Gravity | 0.856 to 0.864 @ 25 °C | thegoodscentscompany.com |

(E,Z)-2,6-Nonadienal is the designation for the same chemical structure as (2E,6Z)-Nona-2,6-dienal, as discussed in section 1.2.1. The (E,Z) nomenclature is the modern IUPAC standard for describing the stereochemistry of the double bonds. nist.gov Research under this name reinforces its identity as a potent C9-aldehyde that significantly impacts the aroma of numerous volatile profiles. perfumerflavorist.com It is known to contribute to flavor by itself, but can also act as a modifier, enhancing desirable aromas or masking undesirable ones even at concentrations below its own flavor threshold. perfumerflavorist.com Its structure has been unequivocally confirmed through various syntheses and spectral data analysis. perfumerflavorist.com Studies have investigated its role in the flavor of cucumber, seafood, and various fruits like strawberries. thegoodscentscompany.com

Historical Development of this compound Research

Research into the family of nonadienal compounds, particularly the isomers responsible for cucumber and violet aromas, has a history rooted in mid-20th-century flavor chemistry. Early investigations in the 1960s and 1970s identified (E,Z)-2,6-nonadienal and (E)-2-nonenal as the primary volatile compounds impacting cucumber aroma. researchgate.net The unique and powerful scent of "violet leaf aldehyde" was recognized in the fragrance industry well before its chemical structure was fully elucidated, with perfumer Steffen Arctander describing its use for diffusive, green top notes in perfumes decades ago. thegoodscentscompany.com

A significant milestone in the field was achieved in 1975, when a research group led by Kajiwara, Odake, and Hatanaka reported the first stereoselective synthesis of (3Z,6Z)-nonadienal. tandfonline.com Their work provided crucial evidence for the biosynthetic pathway in cucumbers, proposing that the unstable (3Z,6Z) and (3Z) isomers are formed first from fatty acids and then rapidly isomerize to the more stable and sensorially active (2E,6Z) and (2E) isomers, respectively. tandfonline.com This foundational research provided a chemical basis for the observed flavor profiles and paved the way for more detailed studies on the enzymes involved, such as lipoxygenases and hydroperoxide lyases. tandfonline.comresearchgate.net The establishment of companies specializing in aroma molecules, such as the one founded by Dr. Paul Bedoukian in 1972, facilitated the availability of these high-impact compounds for further academic and commercial research. thegoodscentscompany.comthegoodscentscompany.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78669-40-6

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

nona-6,8-dienal

InChI

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h2-4,9H,1,5-8H2

InChI Key

KFCWBYVPPYORPI-UHFFFAOYSA-N

Canonical SMILES

C=CC=CCCCCC=O

Origin of Product

United States

Chemical Synthesis Methodologies for Nona 6,8 Dienal and Its Analogues

Early Synthetic Approaches and Methodological Foundations

Early synthetic routes to nona-6,8-dienal and its isomers laid the groundwork for more refined and stereoselective methods. A foundational approach involved the condensation of malonic acid with cis-4-heptenal (B146815). smolecule.comscentree.co This method produces trans-2,cis-6-nonadienoic acid, which then undergoes a series of reactions including esterification and reduction to yield the target aldehyde. smolecule.com Another early method involved the dihydrooxazine homologation starting from 2Z-pentenyl chloride. tandfonline.com These initial syntheses were crucial in establishing viable pathways to the nonadienal structure, although they often resulted in mixtures of isomers.

A significant early contribution was the stereoselective synthesis of 3Z,6Z-nonadienal, a biosynthetic precursor to the more commonly known 2E,6Z-nonadienal (violet leaf aldehyde). tandfonline.com This was achieved through the stereoselective hydrogenation of a diynol intermediate, followed by oxidation. tandfonline.com This particular route was advantageous as it provided sterically pure isomers without contamination from other geometrical forms. tandfonline.com

Stereoselective Synthesis Strategies

The control of stereochemistry is paramount in the synthesis of this compound and its analogues, as the geometry of the double bonds significantly influences the compound's properties and biological activity.

Stereoselective Hydrogenation of Diynols

A highly effective method for achieving stereoselectivity is the partial hydrogenation of diynes. The synthesis of 3Z, 6Z-nonadienal was successfully accomplished through the stereoselective hydrogenation of nona-3,6-diynol. tandfonline.com This diynol was prepared via a Grignard coupling reaction. tandfonline.com The subsequent semi-reduction of the skipped enyne using a Lindlar catalyst is a key step that selectively forms the Z,Z-diene configuration. nih.gov This method offers a high degree of control over the double bond geometry, yielding the desired cis,cis isomer. tandfonline.com The resulting 3Z,6Z-nonadienol is then oxidized to the final aldehyde. tandfonline.com

Control of Geometrical Isomers in Synthesis

Controlling the formation of specific geometrical isomers is a central challenge in the synthesis of dienes. The synthesis of trans-2-cis-6-nonadienal, for example, relies on a condensation reaction that favors the formation of the trans double bond at the 2-position. smolecule.comscentree.co The geometry of the starting materials, such as using cis-4-heptenal, is crucial for establishing the cis configuration at the 6-position. smolecule.comscentree.co

Kinetic control strategies have also been developed to selectively produce specific geometric isomers of complex molecules, which could be applicable to this compound synthesis. nih.gov These methods often involve coupling selective formation reactions with inversely selective depletion reactions to enhance the diastereomeric ratio of the desired product. nih.gov While not directly applied to this compound in the cited literature, these advanced techniques represent a potential avenue for achieving even higher levels of stereocontrol. The different isomers of this compound, such as the trans-2,cis-6 and trans-2,trans-6 isomers, possess distinct aromatic properties, making their selective synthesis a topic of interest.

Carbon-Carbon Bond Forming Reactions

The construction of the carbon skeleton of this compound relies on efficient carbon-carbon bond-forming reactions.

Condensation Reactions (e.g., Malonic Acid with cis-4-Heptenal)

The Knoevenagel-Doebner condensation is a classical and widely used method for synthesizing α,β-unsaturated acids, which are key intermediates in the production of this compound. Specifically, the condensation of malonic acid with cis-4-heptenal is a cornerstone of several synthetic routes to trans-2,cis-6-nonadienal. smolecule.comscentree.co This reaction, often carried out in the presence of a base like triethylamine, yields trans-2,cis-6-nonadienoic acid. massey.ac.nz The resulting acid is then typically converted to the aldehyde through a sequence of esterification, reduction to the alcohol, and subsequent oxidation. smolecule.comscentree.co

ReactantsProductReaction Type
Malonic Acidtrans-2,cis-6-nonadienoic acidKnoevenagel-Doebner Condensation
cis-4-Heptenal

Grignard Coupling Reactions

Grignard reagents are powerful tools for forming carbon-carbon bonds. numberanalytics.com In the context of this compound synthesis, Grignard coupling reactions have been employed to construct the carbon backbone of precursors. For instance, the synthesis of nona-3,6-diynyl-tetrahydropyranyl ether was achieved by the Grignard coupling of 3-butynyl-tetrahydropyranyl ether with bromopentyne. tandfonline.com This diynol precursor is then subjected to stereoselective hydrogenation to form the desired dienol. tandfonline.com The versatility of Grignard reagents allows for the coupling of various alkyl and vinyl groups, making them a valuable component in the synthetic chemist's toolbox for creating complex unsaturated molecules. organic-chemistry.orgorganic-chemistry.org

Reactant 1Reactant 2ProductCatalyst/Conditions
3-Butynyl-tetrahydropyranyl ether (Grignard reagent)BromopentyneNona-3,6-diynyl-tetrahydropyranyl etherNot specified tandfonline.com
Organic HalideGrignard ReagentCoupled ProductNickel or Palladium Catalyst (Kumada-Corriu coupling)

Wittig Reactions and Variants

The Wittig reaction is a cornerstone in organic synthesis for the formation of carbon-carbon double bonds, making it a pivotal method for constructing the polyene framework of this compound and its analogues. numberanalytics.comlibretexts.org This reaction involves the interaction of a phosphorus ylide, also known as a Wittig reagent, with an aldehyde or ketone to yield an alkene and triphenylphosphine (B44618) oxide. libretexts.orgthermofisher.com A key advantage of the Wittig reaction is the precise placement of the resulting double bond, which avoids the formation of isomeric mixtures often seen in elimination reactions. libretexts.org

The synthesis of Wittig reagents typically begins with the SN2 reaction of triphenylphosphine with a primary alkyl halide to form a phosphonium (B103445) salt. libretexts.org This salt is subsequently deprotonated by a strong base, such as n-butyllithium, to generate the reactive ylide. libretexts.org The versatility of the Wittig reagent is noteworthy; it can tolerate a range of functional groups, including ethers, esters, and even conjugated carbonyl and nitrile groups in the case of stabilized ylides. libretexts.org

In the context of this compound analogue synthesis, the Wittig reaction has been successfully employed. For instance, the synthesis of (3RS, 6E)-3,7-dimethylthis compound, an analogue, utilized a Wittig reaction to construct the carbon skeleton. scielo.br This involved reacting an appropriate aldehyde with a phosphorus ylide to generate the desired diene system. scielo.brscielo.br

Variants of the classical Wittig reaction offer enhanced reactivity and stereoselectivity. numberanalytics.com Notable variants include:

The Horner-Wadsworth-Emmons (HWE) Reaction: This modification uses phosphonate (B1237965) carbanions, which are more reactive than traditional ylides. The HWE reaction is particularly effective for creating (E)-α,β-unsaturated esters. thermofisher.com

The Schlosser Modification: This variant achieves high stereoselectivity for E-alkenes by using a strong base and a lithium halide salt during the ylide addition step. numberanalytics.comthermofisher.com

The Julia-Lythgoe Olefination: While not a direct variant, it shares a similar mechanistic principle for alkene synthesis. numberanalytics.com

These methodologies provide a robust toolkit for the controlled synthesis of the specific double bond geometry required in this compound and its structurally diverse analogues.

Organolithium Reagent Applications

Organolithium reagents are highly reactive organometallic compounds characterized by a carbon-lithium bond, making them powerful nucleophiles and strong bases in organic synthesis. mmcmodinagar.ac.in Their reactivity often surpasses that of Grignard reagents, allowing them to react with sterically hindered ketones to form tertiary alcohols. nptel.ac.inchemohollic.com In reactions with α,β-unsaturated carbonyl compounds, organolithium reagents typically favor 1,2-addition, attacking the carbonyl carbon directly. chemohollic.com

The generation of organolithium species can be achieved through the reaction of an alkyl halide with lithium metal or via a metal-halogen exchange reaction. mmcmodinagar.ac.in Another method is lithiation, an acid-base reaction where a hydrogen atom is replaced by lithium. nptel.ac.in

In the synthesis of polyene systems related to this compound, organolithium reagents are instrumental. For example, the synthesis of a 1,3,6,8-tetraene system, a structure analogous to the diene portion of this compound, was accomplished using an organolithium reagent derived from 1-bromobuta-1,3-diene. soton.ac.uk This demonstrates the utility of these reagents in creating the conjugated double bond systems that are characteristic of these molecules. Organolithium reagents also react with epoxides to produce alcohols, a transformation that can be valuable in constructing more complex analogues. nptel.ac.inchemohollic.com For instance, reaction with an unsaturated organolithium reagent can yield an unsaturated alcohol, providing a handle for further functionalization. nptel.ac.in

Oxidative Transformations in Synthetic Sequences

Manganese Dioxide (MnO₂) Oxidation of Alcohols

Manganese dioxide (MnO₂) is a widely used and selective oxidizing agent for the conversion of primary and secondary alcohols into their corresponding aldehydes and ketones. mychemblog.com It is particularly effective for the oxidation of allylic and benzylic alcohols, while typically being unreactive towards saturated alcohols under standard conditions. commonorganicchemistry.comacsgcipr.org This chemoselectivity makes it an ideal reagent for the synthesis of unsaturated aldehydes like this compound from its precursor, nona-6,8-dien-1-ol (B15421528).

The reaction is heterogeneous, occurring on the surface of the MnO₂ particles, and is thought to proceed via a radical mechanism. acsgcipr.org The efficacy of the oxidation can be highly dependent on the method of preparation and activation of the MnO₂ reagent. acsgcipr.org Often, a large excess of the reagent is required to drive the reaction to completion. acsgcipr.org

Recent advancements have explored greener conditions for this oxidation. For example, using MnO₂ nanoparticles under solvent-free microwave irradiation has been shown to selectively oxidize alcohols to aldehydes in excellent yields without over-oxidation to carboxylic acids. ajgreenchem.com This method is fast, efficient, and environmentally friendly. ajgreenchem.com

Substrate TypeProductReagentKey Features
Primary Allylic/Benzylic AlcoholAldehydeMnO₂Selective oxidation, mild conditions. commonorganicchemistry.com
Primary/Secondary AlcoholsAldehyde/KetoneMnO₂ NanoparticlesGreen method, solvent-free, microwave irradiation. ajgreenchem.com

Dess-Martin Periodinane (DMP) and IBX Oxidation

Dess-Martin Periodinane (DMP) is a hypervalent iodine compound that serves as a mild and highly selective reagent for oxidizing primary alcohols to aldehydes and secondary alcohols to ketones. researchgate.netorganic-chemistry.org The Dess-Martin oxidation offers several advantages, including neutral pH, room temperature conditions, short reaction times, and high yields. wikipedia.org It demonstrates excellent chemoselectivity, tolerating sensitive functional groups such as furan (B31954) rings, vinyl ethers, and secondary amides. wikipedia.org

DMP is particularly effective for oxidizing sensitive α,β-unsaturated alcohols to their corresponding aldehydes, a critical step in synthesizing compounds like this compound. wikipedia.org The mechanism involves the formation of a periodinane intermediate, which then undergoes an intramolecular elimination to yield the carbonyl compound. chemistrysteps.com

2-Iodoxybenzoic acid (IBX) is another versatile hypervalent iodine oxidant, often used for the conversion of alcohols to carbonyl compounds. chem-station.comorientjchem.org A key application of IBX is its ability to synthesize α,β-unsaturated carbonyl compounds from saturated carbonyl precursors or through the oxidation of allylic alcohols. orientjchem.orgorganic-chemistry.org IBX can be prepared from 2-iodobenzoic acid and Oxone. chem-station.com While its solubility was historically a limitation, new protocols have expanded its use. chem-station.com IBX can oxidize alcohols at room temperature, tolerates amine functionalities, and, unlike DMP, can oxidize 1,2-diols without cleaving the carbon-carbon bond. chem-station.comorientjchem.org

OxidantSubstrateProductAdvantages
Dess-Martin Periodinane (DMP)Primary AlcoholsAldehydesMild conditions, high chemoselectivity, good for sensitive substrates. researchgate.netwikipedia.org
2-Iodoxybenzoic acid (IBX)Primary AlcoholsAldehydesMild, versatile, can prepare α,β-unsaturated carbonyls. chem-station.comorientjchem.org
2-Iodoxybenzoic acid (IBX)Saturated Carbonylsα,β-Unsaturated CarbonylsUseful for introducing unsaturation. organic-chemistry.org

Advanced Cycloaddition and Annulation Strategies

Palladium-Catalyzed Cycloaddition and Annulation Reactions

Palladium catalysis provides powerful strategies for the construction of complex molecular architectures, including various carbocyclic and heterocyclic ring systems that could be incorporated into analogues of this compound. snnu.edu.cn These advanced methods often involve the formation of multiple carbon-carbon or carbon-heteroatom bonds in a single, efficient step.

Palladium-catalyzed cycloaddition reactions are versatile for forming rings of various sizes. For instance, [4+3] intramolecular cycloadditions of dienylidenecyclopropanes can produce stereochemically rich bicyclic systems. acs.org Similarly, palladium-catalyzed [4+1] cycloadditions of sulfur ylides with in-situ generated zwitterions provide access to functionalized five-membered rings like prolines. acs.orgacs.org These reactions proceed through intermediates such as π-allylpalladium complexes, which can react with various partners to build cyclic structures. organic-chemistry.org Divergent cycloadditions, where the reaction outcome can be switched between different modes (e.g., [3+2] vs. [4+2]) by simply changing the phosphine (B1218219) ligand, highlight the tunability of these systems. rsc.org

Palladium-catalyzed annulation reactions , often involving C-H activation, are highly efficient for constructing fused ring systems. snnu.edu.cnnih.gov The Catellani reaction, which utilizes palladium/norbornene cooperative catalysis, allows for the sequential difunctionalization of an aryl halide to build benzofused carbo- and heterocycles. wiley-vch.de This strategy involves ortho-functionalization followed by an ipso-termination step, such as a Heck reaction, to close the ring. wiley-vch.de These methods offer rapid access to diverse and complex molecular scaffolds that could be appended to or incorporate the structural motifs of this compound. snnu.edu.cnnih.gov

Intramolecular Diels-Alder Reactions for Polycyclic Systems

The Intramolecular Diels-Alder (IMDA) reaction is a powerful and widely utilized strategy in organic synthesis for the construction of complex polycyclic and bridged-ring systems. capes.gov.brresearchgate.net This reaction involves a [4+2] cycloaddition where the diene and dienophile are tethered within the same molecule, leading to the formation of two new rings in a single, often highly stereoselective, step. researchgate.net The increased reactivity due to favorable entropy and the high degree of regioselectivity imposed by the connecting chain make the IMDA reaction particularly valuable for natural product synthesis. capes.gov.brresearchgate.net

In the context of this compound analogues, the substrate exists as a 1,6,8-nonatriene system, where the aldehyde group can function as the dienophile. The stereochemical outcome of the cyclization, leading to either cis- or trans-fused ring systems, is determined by the geometry of the transition state. uh.edu For instance, in conformationally mobile 1,6,8-nonatrienes, the diastereoselectivity is often dictated by the sterically favored transition state. uh.edu Trienes with terminally activated dienophiles, such as an aldehyde group, typically favor the formation of trans-fused products through an anti transition state, although this can be influenced by substituents or the use of Lewis acid catalysts. uh.eduorganic-chemistry.org

Research into the synthesis of the bicyclic core of natural products like hamigerone has utilized IMDA reactions on model triene precursors analogous to this compound. canterbury.ac.nz These studies have demonstrated that the IMDA cyclization of the triene precursor can proceed with high endo-selectivity. canterbury.ac.nz The strategic placement of substituents and the nature of the tether connecting the diene and dienophile are crucial for controlling the stereochemical course of the reaction. uh.edu Transannular Diels-Alder reactions, a subset of IMDA, are particularly effective for creating polycyclic frameworks with high chemo-, regio-, and stereoselectivity. uh.edu

Table 1: Characteristics of Intramolecular Diels-Alder (IMDA) Reactions in Nonatriene Systems

Feature Description Relevant Factors Typical Outcome
Reaction Type [4+2] Cycloaddition Diene and dienophile are tethered in one molecule. researchgate.net Formation of bicyclic systems (e.g., bicyclo[4.3.0]nonene). researchgate.net
Substrate Class Nonatrienes / Decatrienes This compound is a nonatriene derivative. Fused or bridged ring systems. researchgate.net
Stereoselectivity High Transition state geometry (Syn vs. Anti), tether length, substituents. uh.edu Cis- or trans-fused products. uh.eduorganic-chemistry.org
Reactivity Entropically favored Constraints of the connecting chain enhance regioselectivity. capes.gov.br Often proceeds under milder conditions than intermolecular versions. researchgate.net

| Control | Lewis Acids / Substituents | Can alter or reverse product ratios and improve selectivity. uh.edu | Enhanced control over diastereoselectivity. |

Cycloaddition of Fulvenes (e.g., with 3-Oxidopyridinium Betaines, Enamines)

Fulvenes are versatile building blocks in cycloaddition reactions due to their unique electronic properties and reactivity, making them ideal for synthesizing complex polycyclic scaffolds. d-nb.inforesearchgate.net Their cross-conjugated double bond system allows them to participate as 2π, 4π, or 6π components in various cycloaddition reactions. beilstein-journals.org

Cycloaddition with 3-Oxidopyridinium Betaines: The reaction of fulvenes, particularly pentafulvenes, with 3-oxidopyridinium betaines represents a highly efficient method for constructing fused-ring cyclooctanoids and other N-bridged heterocycles. sncollegepunalur.inniist.res.in These reactions typically proceed as [6+3] cycloadditions, where the fulvene (B1219640) acts as the 6π component, leading to 5-8 fused oxabridged cyclooctanoid systems. researchgate.netresearchgate.net The periselectivity of the reaction can be controlled, allowing for access to [3+2] adducts as well, which yields well-functionalized bicyclo[5.3.0]decanes. niist.res.inresearchgate.netresearchgate.net The 3-oxidopyridinium betaines can be generated in situ from the corresponding pyridinium (B92312) salt or thermally from a dimer, offering a versatile approach to these complex scaffolds. niist.res.inresearchgate.net The reaction's outcome can be rationalized by frontier molecular orbital theory, which explains the high reactivity of betaines bearing electron-withdrawing groups. researchgate.netrsc.org

Table 2: Cycloaddition of Pentafulvenes with 3-Oxidopyridinium Betaines

Reaction Type Fulvene Component Betaine Component Resulting System Key Features
[6+3] Cycloaddition 6π system 3-carbon dipole 5-8 fused oxabridged cyclooctanoids. researchgate.net Efficient synthesis of fused eight-membered rings. sncollegepunalur.in

| [3+2] Cycloaddition | 2π system | 1,3-dipole | Bicyclo[5.3.0]decanes. niist.res.in | Periselectivity can be controlled (e.g., by base or microwave). researchgate.net |

Cycloaddition with Enamines: Fulvenes also undergo cycloaddition reactions with enamines to generate various polycyclic structures. A common pathway is the intermolecular [6+2] cycloaddition, where an enamine generated in situ reacts with a fulvene to yield 1,2-dihydropentalenes. nih.gov This annulation method is particularly effective with 6-monosubstituted fulvenes. nih.gov

Furthermore, an intramolecular variant has been developed as a versatile organocatalytic, enantioselective process. d-nb.infobeilstein-journals.orgnih.gov In this approach, a pentafulvene tethered to a δ-formyl group reacts with an organocatalyst (e.g., diphenylprolinol silyl (B83357) ether) to form an enamine in situ. beilstein-journals.orgnih.gov This enamine then participates in an intramolecular [6+2] cycloaddition with the fulvene core, providing access to complex tricyclopentanoid skeletons. d-nb.infobeilstein-journals.org

Table 3: Cycloaddition of Fulvenes with Enamines

Reaction Type Reactants Resulting System Key Features
Intermolecular [6+2] Cycloaddition Fulvene + in situ generated enamine (from acetone/pyrrolidine). nih.gov 1,2-Dihydropentalenes. nih.gov One-pot synthesis using catalytic amounts of pyrrolidine. nih.gov

| Intramolecular [6+2] Cycloaddition | Pentafulvene with tethered formyl group + organocatalyst. beilstein-journals.orgnih.gov | Tricyclopentanoids. beilstein-journals.org | Organocatalytic and enantioselective. d-nb.infonih.gov |

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis integrates the precision and selectivity of enzymatic transformations with the versatility of chemical synthesis to construct complex natural products and their analogues. nih.govbeilstein-journals.org This approach is particularly powerful for performing challenging reactions like stereoselective cyclizations and oxidations under mild conditions. nih.gov

While the direct chemo-enzymatic synthesis of this compound itself is not extensively documented, analogous transformations in natural product biosynthesis provide a clear blueprint for potential strategies. A key example is the action of the lovastatin (B1675250) nonaketide synthase (LovB), a multifunctional iterative polyketide synthase that also functions as a Diels-Alderase. researchgate.net This enzyme catalyzes a crucial intramolecular [4+2] cycloaddition on a linear polyketide intermediate, which is covalently attached via a thioester bond, to form the decalin ring system of lovastatin. researchgate.net The substrate for this enzymatic Diels-Alder reaction is a highly functionalized nonaketide, structurally analogous to a substituted nona-diene system.

Other relevant enzymatic transformations include those catalyzed by terpene cyclases, which convert linear precursors like geranylgeranyl pyrophosphate into complex fused-ring systems, such as the 5/8/5 tricyclic scaffold of the brassicicenes. nih.gov Additionally, enzymes such as P450 monooxygenases are used for late-stage oxidative modifications, and thioesterase (TE) domains from polyketide synthases (PKS) are utilized for macrolactone formation, demonstrating the broad utility of enzymes in building complex architectures from linear chains. nih.govbeilstein-journals.org These examples highlight the potential for employing engineered or discovered enzymes, such as a Diels-Alderase or a specific cyclase, to catalyze the cyclization of this compound or its derivatives in a highly controlled and stereospecific manner. nih.govresearchgate.net

Table 4: Relevant Chemo-Enzymatic Transformations for Polycycle Synthesis

Enzyme Class Specific Enzyme Example Transformation Catalyzed Substrate Analogy Product
Diels-Alderase Lovastatin Nonaketide Synthase (LovB). researchgate.net Intramolecular [4+2] cycloaddition. researchgate.net Linear nonaketide thioester (analogue of a substituted nona-diene). researchgate.net Decalin ring system. researchgate.net
Terpene Cyclase BscA (from P. fijiensis). nih.gov Cationic cyclization cascade. Linear isoprenoid pyrophosphate. 5/8/5 fused tricyclic scaffold. nih.gov

| Dioxygenase | BscD (Fe(II)/2OG-dependent). nih.gov | Oxidative allylic rearrangement. | Fused 5/8/5 tricyclic intermediate. | Brassicicene I (oxidized polycycle). nih.govbeilstein-journals.org |

Table of Mentioned Compounds

Compound Name
This compound
(4E,6E)-6-Methyl-9-(triisopropylsilyloxy)nona-4,6-dienyl acetate
8-methylundeca-6,8-dienal
3-Oxidopyridinium Betaine
Diphenylprolinol silyl ether
Geranylgeranyl pyrophosphate
Lovastatin
Hamigerone
Brassicicene I

Chemical Reactivity and Transformation Mechanisms of Nona 6,8 Dienal

Isomerization Pathways and Equilibrium Studies

The conjugated diene system of nona-6,8-dienal is susceptible to isomerization, a process that can be influenced by heat or catalysts. These reactions can alter the geometry of the double bonds, leading to different stereoisomers, or even induce cyclization.

The conjugated diene structure of this compound can exist in different conformations due to rotation around the C7-C8 single bond, primarily the s-trans and s-cis conformations. libretexts.org The s-trans conformer is generally more stable, but the s-cis conformation is necessary for certain reactions like intramolecular cycloadditions. libretexts.org The energy barrier for this isomerization is typically low. libretexts.org

Thermal conditions can provide the energy needed to overcome the rotational barrier and can also influence the equilibrium between different geometric isomers (E/Z). mdpi.comnih.gov The rate of thermal isomerization is strongly dependent on temperature. mdpi.com In related polyene systems, heat can cause the system to equilibrate to the most thermodynamically stable isomer. units.it

Acid catalysis can significantly promote isomerization reactions. thieme-connect.comosti.gov Protons can add to the double bond system, creating a resonance-stabilized allylic carbocation. This intermediate allows for rotation around single bonds before the proton is eliminated, leading to a different isomer. In the case of this compound, acid catalysis can facilitate cyclo-isomerization, as has been demonstrated for this specific compound. thieme-connect.com The activation energy for acid-catalyzed isomerization pathways can be significantly lower than for uncatalyzed thermal pathways, making the reaction more favorable. osti.gov Lewis acids are also known to catalyze such transformations, often affecting the diastereoselectivity of intramolecular reactions in similar diene systems. researchgate.netsoton.ac.uk

Reactivity of the Aldehyde Functional Group

The aldehyde group is characterized by a polarized carbon-oxygen double bond, making the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is central to many of the transformations of this compound.

The aldehyde functionality of this compound readily undergoes condensation reactions. masterorganicchemistry.com A key example is the formation of a Schiff base (or an imine) through reaction with a primary amine. derpharmachemica.comdergipark.org.tr This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond (azomethine group). derpharmachemica.comrasayanjournal.co.in Schiff bases derived from aromatic aldehydes tend to be more stable due to conjugation. dergipark.org.tr The formation of these imines is a reversible process and is often catalyzed by acid.

Aldol-type condensation reactions are also possible, where the enolate of another carbonyl compound adds to the aldehyde group of this compound. masterorganicchemistry.com A similar reaction, the malonic acid condensation, has been used in the synthesis of nona-trans-2,cis-6-dienoic acid from an isomeric dienal, highlighting the aldehyde's reactivity. researchgate.net

Table 1: General Reactions of the Aldehyde Group in this compound
Reaction TypeReactantKey IntermediateProduct TypeReference
Schiff Base FormationPrimary Amine (R-NH₂)HemiaminalImine / Schiff Base derpharmachemica.comdergipark.org.tr
Aldol (B89426) CondensationEnolateAlkoxideβ-Hydroxy Carbonyl masterorganicchemistry.com

The aldehyde group of this compound can be selectively oxidized to the corresponding carboxylic acid, nona-6,8-dienoic acid, using enzymatic catalysts. Aldehyde dehydrogenases (AldDH) are enzymes that carry out this transformation. nih.govdoi.org This oxidation requires the oxidized form of the cofactor NAD⁺ (Nicotinamide Adenine Dinucleotide), which is reduced to NADH during the reaction. nih.govdoi.org

Studies using the isomeric (Z,Z)-nona-2,4-dienal as a model substrate have shown that AldDH can efficiently catalyze this oxidation. nih.govdoi.org The reaction is highly specific, leaving the unsaturated carbon-carbon bonds intact. Carboxylic acid reductases (CARs) can catalyze the reverse reaction, but the oxidation to carboxylic acids is a common metabolic pathway. nih.gov

Conversely, the aldehyde can be reduced to the corresponding primary alcohol, nona-6,8-dienol. This bioreduction is typically accomplished using alcohol dehydrogenases (ADH). nih.govdoi.org The reaction requires the reduced form of the cofactor, NADH (or NADPH), which is oxidized to NAD⁺. nih.govdoi.org

This enzymatic reduction is often highly stereoselective, capable of producing chiral alcohols with high enantiomeric excess. organic-chemistry.org By coupling the ADH-catalyzed reduction with the AldDH-catalyzed oxidation in a single system, it's possible to convert an aldehyde into both its corresponding alcohol and carboxylic acid simultaneously, through the continuous recycling of the NAD⁺/NADH cofactor. nih.govdoi.org Research on (Z,Z)-nona-2,4-dienal demonstrated that over 90% of the starting aldehyde could be converted into its acid and alcohol derivatives in a 1:1 ratio at pH 7. nih.govdoi.org

Table 2: Enzymatic Transformations of the Aldehyde Group
TransformationEnzyme FamilyCofactor RequiredProductReference
OxidationAldehyde Dehydrogenase (AldDH)NAD⁺Nona-6,8-dienoic acid nih.govdoi.org
ReductionAlcohol Dehydrogenase (ADH)NADHNona-6,8-dienol nih.govdoi.org

Reactivity of the Unsaturated Carbon-Carbon Bonds

This compound contains a conjugated diene system, which exhibits unique reactivity compared to isolated double bonds. libretexts.orgunits.it This system involves the interaction of the π-orbitals across the C6, C7, C8, and C9 atoms, leading to delocalization of electron density.

The conjugated diene can undergo electrophilic addition reactions. When an electrophile like HBr adds to the system, it can result in two possible products: the 1,2-addition product or the 1,4-addition product. This occurs via a resonance-stabilized allylic carbocation intermediate. The ratio of these products is often dependent on reaction conditions such as temperature, with the 1,4-adduct often being the thermodynamically more stable product. units.it

Furthermore, the conjugated diene moiety can participate in pericyclic reactions, most notably the Diels-Alder reaction. sigmaaldrich.com In this [4+2] cycloaddition, the diene reacts with an alkene or alkyne (the dienophile) to form a six-membered ring. For this reaction to occur, the diene must adopt the less stable s-cis conformation. libretexts.org The reactivity in a Diels-Alder reaction is enhanced if the dienophile contains electron-withdrawing groups. sigmaaldrich.com this compound could potentially undergo intramolecular Diels-Alder reactions if a suitable dienophile were present elsewhere in the molecule, or intermolecularly with an external dienophile.

Polymerization Tendencies

As a conjugated diene, the this compound framework is susceptible to polymerization. Conjugated dienes can polymerize via mechanisms that link the monomer units in different ways, primarily through 1,4-addition or 1,2-addition. openstax.orgunizin.org

1,4-Addition: In this mode, the polymer chain grows by adding to the ends (C6 and C9) of the conjugated diene system. This process consumes the double bonds at the 6,7 and 8,9 positions, creating a new double bond between the C7 and C8 positions within the polymer backbone. This is the most common pathway for conjugated dienes, leading to polymers with internal double bonds. unizin.org These remaining double bonds in the polymer chain can later be used for cross-linking through processes like vulcanization, which introduces sulfur bridges to enhance the material's elasticity and strength. libretexts.org

1,2-Addition: This pathway involves the polymerization at only one of the two double bonds (e.g., across C8 and C9), leaving the other double bond as a pendant group on the polymer chain. libretexts.org

The polymerization can be initiated by radical, acidic, or other catalytic methods. openstax.org The resulting polymers can be classified based on the stereochemistry of the chiral centers formed during 1,2-addition (isotactic vs. atactic) or the geometry of the newly formed double bonds in 1,4-addition (cis vs. trans). libretexts.org While specific studies on the homopolymerization of this compound are not extensively detailed, its structural features suggest it would behave similarly to other conjugated dienes like 1,3-butadiene (B125203) or isoprene, which are foundational monomers for synthetic rubbers. openstax.orglibretexts.org

Table 1: Polymerization Modes of Conjugated Dienes

Polymerization ModeDescriptionResulting Structure
1,4-Addition Monomer units link at the ends of the diene system (C1 and C4 of a butadiene-like system).A new double bond is formed in the center of the original diene unit.
1,2-Addition Monomer units link across one of the two double bonds (C1 and C2 of a butadiene-like system).A pendant vinyl group remains on the polymer chain.

Cyclization Reactions

The structure of this compound is amenable to various intramolecular cyclization reactions, leading to the formation of cyclic and bicyclic systems. These reactions are often driven by the formation of stable ring structures and can be promoted by acids, metals, or thermal conditions.

One relevant class of reactions is the Nazarov cyclization , which involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. wikipedia.orgorganic-chemistry.org By analogy, a dienal like this compound could potentially undergo a similar transformation. The mechanism involves protonation of the aldehyde oxygen, generating a pentadienyl-like cation which then cyclizes. wikipedia.org

Research on related systems highlights other potential pathways. For instance, molybdenum carbene complexes have been shown to react with 1,3-nonadien-8-ynes in cyclization reactions. acs.org Furthermore, domino hydroformylation/cyclization sequences provide a method for constructing bicyclic indolizine (B1195054) nuclei from pyrrole-substituted olefins, showcasing a one-pot intramolecular cyclization of a generated aldehyde onto a heterocyclic ring. beilstein-journals.org Palladium-catalyzed dearomative [3+2] annulation reactions have also been used to convert vinylcyclopropanes and other substrates into spiro libretexts.orglibretexts.orgnona-6,8-dienes, demonstrating a method to build the core cyclic framework. acs.org

Mechanistic Investigations of Complex Transformations

Advanced studies on derivatives containing the nona-6,8-diene skeleton have provided profound insights into complex reaction mechanisms, including carbene chemistry, cascade reactions, and the influence of nonstatistical dynamics.

Carbene Chemistry and Wolff Rearrangements

The Wolff rearrangement is a classic reaction where an α-diazoketone rearranges into a ketene (B1206846), typically with the loss of nitrogen gas (N₂). wikipedia.orgnumberanalytics.com This rearrangement proceeds through a carbene intermediate or a concerted mechanism. wikipedia.org The reactivity of the nona-6,8-diene framework has been instrumental in probing the finer details of this transformation.

A key study utilized a complex precursor, tetramethyl 2-(acetyl-2-¹³C)-4-methyl-3-oxatricyclo[3.2.2.0²,⁴]nona-6,8-diene-6,7,8,9-tetracarboxylate, to generate a diacetylcarbene. acs.org Upon flash vacuum thermolysis, this precursor, which contains the rigid nona-6,8-diene scaffold, fragments to release the carbene. The subsequent Wolff rearrangement of this symmetric diacetylcarbene was expected to produce a ketene with the migrating methyl and acetyl groups scrambling statistically. However, the experiment revealed a non-statistical outcome, providing a unique window into the dynamics of the rearrangement. acs.orgcardiff.ac.uk

The vinylogous Wolff rearrangement is a related process where a β,γ-unsaturated diazoketone rearranges to form γ,δ-unsaturated acid derivatives, often proceeding through a bicyclo[2.1.0]pentanone intermediate. d-nb.infoinsaindia.res.in This highlights the diverse reaction pathways available to carbene intermediates generated in unsaturated systems.

Cascade Reactions and Skeletal Rearrangements

Cascade reactions , also known as domino or tandem reactions, are powerful synthetic sequences where multiple bonds are formed in a single operation without isolating intermediates. numberanalytics.com The bicyclo[3.3.1]nonane skeleton, which can be seen as a cyclized derivative of a nonadiene (B8540087) system, has been a fertile ground for studying such transformations.

A notable example is a Michael-induced skeletal rearrangement of a bicyclo[3.3.1]nonane-2,4,9-trione. nih.govacs.org This process is initiated by an intramolecular Michael addition, which triggers a cascade of transformations leading to a novel, highly functionalized bicyclo[3.3.0]octane system. nih.govedulll.gr Mechanistic studies proposed a series of cascade events to explain the formation of this rearranged product. edulll.gr

Nonstatistical Dynamics in Reaction Mechanisms

One of the most significant findings from the study of nona-6,8-diene derivatives is the experimental evidence for nonstatistical dynamics . Classical transition state theory (TST) assumes that upon crossing a transition state, the energy of a reactive intermediate is rapidly randomized among all its vibrational modes before it proceeds to the product. However, some reactions are so fast that they proceed to products before this energy redistribution can occur, a phenomenon known as nonstatistical dynamics. acs.org

The Wolff rearrangement of diacetylcarbene, generated from a tricyclo[3.2.2.0²,⁴]nona-6,8-diene precursor, provided a clear example of this effect. acs.orgcardiff.ac.uk The diacetylcarbene is symmetrical, meaning the two acetyl groups are chemically equivalent. According to TST, the 1,2-migration of either group should be equally probable, leading to a 1:1 statistical ratio of the resulting isotopically labeled ketene products.

However, experimental results from ¹³C-labeling studies showed a consistent and significant deviation from this statistical ratio, with one migration pathway being favored over the other by a ratio of approximately 2.5:1. acs.org This outcome indicates that the reaction is not governed by statistical principles. Instead, the specific motions (dynamics) of the atoms as the carbene is formed and rearranges dictate the final product ratio. The reaction is completed in a time frame shorter than that required for the molecule to "forget" its history, and the momentum from the initial fragmentation directs the subsequent rearrangement. cardiff.ac.uk

Table 2: Observed Product Ratios in the Wolff Rearrangement of Labeled Diacetylcarbene

Precursor Isotope LocationExpected Statistical Ratio (TST)Observed Experimental RatioImplicationReference
¹³C on Methyl Carbon1 : 1~2.5 : 1Nonstatistical Dynamics acs.org
¹³C on Carbonyl Carbon1 : 1~2.5 : 1Nonstatistical Dynamics acs.org

This discovery was a landmark finding, demonstrating that even a classic organic reaction like the Wolff rearrangement can be subject to dynamic effects, a concept previously identified mostly in biradical chemistry. acs.org

Biological Roles and Ecological Interactions of Nona 6,8 Dienal and Its Isomers

Plant Volatiles and Ecophysiological Functions

As volatile compounds, isomers of nona-6,8-dienal are released by plants into the environment, where they act as chemical signals influencing the behavior of other organisms and reflecting the physiological state of the plant.

Volatile organic compounds are crucial cues for pollinators to locate floral resources. e-jecoenv.org Some isomers of this compound are involved in this complex chemical communication. For instance, research indicates that nona-3,6-dienal (B15328218) can act as a signaling molecule that helps attract pollinators, thereby playing a role in the plant's reproductive success. smolecule.com The specific blend of volatiles, including compounds like nonadienal isomers, creates a unique scent profile that can guide bees and other insects to specific flowers. e-jecoenv.org

Plants have evolved a range of adaptations to defend against herbivores, including the production of chemical deterrents. wikipedia.org Certain nonadienal isomers are key components of these defense strategies. When a plant is damaged by an herbivore, it can release a specific blend of herbivore-induced plant volatiles (HIPVs). wikipedia.org These signals can have a dual effect:

Direct Defense: Some compounds, like nona-3,6-dienal, can act as a direct deterrent to herbivores. smolecule.com

Indirect Defense: The released volatiles can attract the natural enemies of the attacking herbivores, a strategy known as indirect defense. wikipedia.orgyoutube.com (2E,6Z)-Nona-2,6-dienal is recognized as an herbaceous and green aroma compound that can be part of this defensive bouquet released upon stress. nih.gov

The synthesis of nonadienal isomers is closely linked to plant stress responses, both biotic (from living organisms like herbivores) and abiotic (from environmental factors). The production of these C9 aldehydes often originates from the lipoxygenase (LOX) pathway, which breaks down polyunsaturated fatty acids like linolenic acid. smolecule.comwikipedia.org This pathway is a well-known component of plant responses to various stresses.

When a plant experiences stress, such as wounding, drought, or pathogen attack, the LOX pathway is activated, leading to the production of numerous volatile compounds, including nonadienal isomers. scielo.org.pe Therefore, the presence of these compounds can be an indicator of the plant's physiological stress level. scielo.org.pescitechnol.com Research has shown that stress conditions can trigger global changes in gene expression and metabolic processes, including those that lead to the emission of these defensive and stress-signaling volatiles. botanic.hrmdpi.com

Contributions to Flavor and Aroma Profiles in Natural Products and Food Systems

Beyond their ecological roles, nonadienal isomers are highly significant in the sensory perception of foods, where they are often key contributors to the characteristic fresh, green, and fruity aromas.

The fresh, green, and often melon-like notes of several fruits and vegetables are defined by specific nonadienal isomers.

Cucumber: The quintessential aroma of fresh cucumber is largely attributed to (E,Z)-2,6-nonadienal, often referred to as "cucumber aldehyde". wikipedia.orgthegoodscentscompany.comvscht.cz It imparts a powerful green, cucumber, and violet-leaf odor. thegoodscentscompany.com Another isomer, (3Z,6Z)-nona-3,6-dienal, is also a key aroma contributor in cucumbers, though it is noted to be less stable.

Table 1: Role of this compound Isomers in Fruit and Vegetable Aroma

Compound Isomer Fruit/Vegetable Aroma Description Reference(s)
(E,Z)-2,6-Nonadienal Cucumber Green, cucumber, violet leaf, melon thegoodscentscompany.comvscht.cz
(3Z,6Z)-Nona-3,6-dienal Cucumber "Cucumber-like"
(E,Z)-2,6-Nonadienal Watermelon Contributes to overall fragrance smolecule.comwikipedia.org
(3Z,6Z)-Nona-3,6-dienal Watermelon "Freshly-cut watermelon"

The presence of nonadienal isomers is not limited to fresh produce; they also play a crucial role in the complex aroma profiles of processed foods.

Black Tea: In certain varieties of black tea, such as 'Rucheng Baimaocha', (2E,6Z)-nona-2,6-dienal has been identified as a key aroma compound. mdpi.com It makes a significant contribution to the unique "minty-like" aroma of the tea, with its concentration increasing significantly during the fermentation stage of processing. mdpi.com

Table 2: Role of this compound Isomers in Processed Food Aroma

Compound Isomer Processed Food Aroma Description Reference(s)
(2E,6Z)-Nona-2,6-dienal Black Tea Minty-like, green mdpi.com
(2E,4E,6Z)-Nona-2,4,6-trienal Walnuts Oatmeal-like nih.gov
(2E,6Z)-Nona-2,6-dienal Walnuts Cucumber, green nih.gov

Formation of Off-Flavors in Food Processing and Storage

The development of off-flavors in food during processing and storage is a significant concern for the food industry, often leading to reduced consumer acceptance. A primary cause of these undesirable sensory attributes is the oxidation of lipids. pan.olsztyn.plmdpi.com Unsaturated fatty acids, which are abundant in many food products, are susceptible to autoxidation, photo-oxidation, and enzyme-catalyzed oxidation. pan.olsztyn.plmdpi.com These reactions produce odorless primary oxidation products called hydroperoxides, which are unstable and readily decompose into a complex mixture of secondary volatile compounds, including aldehydes, ketones, and alcohols. pan.olsztyn.plmdpi.com Many of these secondary products have very low odor thresholds and are responsible for the characteristic rancid, stale, or "warmed-over" flavors in foods. pan.olsztyn.pl

Aldehydes, particularly α,β-unsaturated aldehydes, are major contributors to these off-flavors. pan.olsztyn.plmdpi.com While specific research detailing the formation of This compound as a key off-flavor component is limited in available literature, the formation of its isomers is well-documented. For instance, (E,Z)-2,6-nonadienal, known for its cucumber-like aroma, is formed from the degradation of α-linolenic acid through reactions catalyzed by hydroperoxide lyases. wikipedia.org Similarly, studies on the oxidation of omega-3 fatty acids like eicosapentaenoic acid (EPA) have identified (Z,Z)-3,6-nonadienal as a potent aroma compound. nih.gov The formation of these nonadienal isomers is dependent on the specific fatty acid precursors present in the food matrix and the conditions of processing and storage. mdpi.com For example, the thermal oxidation of linolenic acid at elevated temperatures leads to the generation of numerous volatile compounds, with the profile of these compounds changing significantly with increasing temperature. researchgate.net

Table 1: Formation of Selected Nonadienal Isomers from Fatty Acid Precursors

Nonadienal IsomerPrecursor Fatty AcidFormation PathwayReference(s)
(2E,6Z)-Nona-2,6-dienalα-Linolenic AcidEnzymatic (Hydroperoxide Lyase) wikipedia.org
(Z,Z)-3,6-NonadienalEicosapentaenoic Acid (EPA)Autoxidation / Enzymatic Oxidation nih.gov
(E,Z)-2,6-NonadienalMethyl LinolenateAutoxidation frontiersin.org
(E,E)-2,6-NonadienalLinoleic AcidLipid Oxidation foodb.ca

Pheromonal Activity and Insect Chemical Ecology

Chemical communication is a cornerstone of insect behavior, governing critical interactions such as mating, aggregation, and alarm signaling. cabidigitallibrary.orgfrontiersin.org Pheromones, which are chemicals used for intraspecific communication, are central to these processes, and insects have evolved highly sensitive and specific olfactory systems to detect them. frontiersin.orgfrontiersin.org

The biosynthesis of insect pheromones often involves modifications of common metabolic pathways, particularly those related to fatty acids. nih.gov Type-I pheromones, a major class that includes many unsaturated aldehydes, alcohols, and acetates, are typically derived from C14 to C18 fatty acids through a series of desaturation and chain-shortening or chain-modifying enzymatic steps. nih.gov

While direct evidence for the biosynthesis of this compound as a specific insect pheromone is not extensively documented, research on related compounds provides insight into potential pathways. Some isomers, such as (Z,Z)-3,6-nonadienal, are suggested to be involved in pheromone biosynthesis, where they are transformed from elongated fatty acids into aldehydes, which can then be further modified. In some moth species, the terminal steps of pheromone production involve the conversion of fatty-acyl precursors into alcohols by fatty-acyl reductases (FARs), which can then be oxidized to aldehydes. nih.gov Additionally, the synthesis of a structurally related compound, (3RS, 6E)-3,7-Dimethylthis compound, has been accomplished for its identification as a minor sex pheromone component in certain Brazilian stink bugs, highlighting the role of similar C9 dienal structures in insect communication. scielo.brscielo.br

The perception of pheromones at the molecular level is mediated by pheromone receptors (PRs), which are specialized odorant receptors located in the dendritic membranes of olfactory sensory neurons. frontiersin.orgplos.org The specificity of these receptors is crucial for distinguishing between the complex components of a pheromone blend and environmental odors. nih.gov

The cotton bollworm, Helicoverpa armigera, possesses a suite of identified PRs. plos.org The prompt specifically mentions HarmOR11, an ortholog to the Heliothis virescens receptor HvOR11. plos.orgplos.org However, multiple functional studies using heterologous expression systems (such as Xenopus oocytes) have consistently characterized HarmOR11 as an "orphan" receptor. plos.orgsemanticscholar.orgfrontiersin.org In these studies, HarmOR11 failed to respond to any of the tested candidate pheromone compounds, including the major and minor components of the H. armigera pheromone blend. plos.orgsemanticscholar.org This lack of an identified ligand has led to suggestions that the gene may have lost its function during evolution or that its specific ligand has not yet been identified. plos.orgfrontiersin.org

Contradicting these peer-reviewed findings, a non-academic commercial database for chemical products claims that the primary target of (Z,Z)-3,6-nonadienal (an isomer of the subject compound) is the HarmOR11 receptor in Helicoverpa armigera. This source states that the compound acts as a type II sex pheromone, binding to HarmOR11 and triggering a behavioral response. This discrepancy highlights a conflict between published academic research and information from other sources.

Table 2: Summary of Research Findings on HarmOR11 Function in Helicoverpa armigera

Source TypeStudy FindingLigand IdentifiedReceptor StatusReference(s)
Peer-Reviewed JournalFunctional analysis in Xenopus oocytes showed no response to tested pheromone compounds.NoneOrphan Receptor plos.orgsemanticscholar.org
Peer-Reviewed JournalNoted as an orphan receptor with no identified ligand in H. virescens and H. armigera.NoneOrphan Receptor frontiersin.org
Commercial Chemical DatabaseClaims receptor is the primary target of (Z,Z)-3,6-nonadienal.(Z,Z)-3,6-nonadienalPheromone Receptor

The activation of pheromone receptors culminates in a behavioral response, which can range from long-distance attraction and orientation to close-range courtship displays. researchgate.net The specific blend of pheromone components and their precise ratios are often critical for eliciting a complete and species-specific behavioral sequence. researchgate.net

Specific behavioral studies focusing on this compound are scarce. However, research on related isomers demonstrates their potential to influence insect behavior. For example, various geometrical isomers of 2,4,6-nonatrienal, emitted by male flea beetles of the genus Epitrix, have been shown to be attractive to females, suggesting a role as an aggregation pheromone. researchgate.net The behavioral response of insects to such compounds is highly context-dependent, relying on the insect's physiological state, the presence of other chemical cues, and environmental conditions. researchgate.net In some cases, a compound that is attractive at one concentration can become repellent at a higher one. researchgate.net

Biochemical Interactions Beyond Pheromones and Aroma

Unsaturated aldehydes are chemically reactive molecules due to the presence of both double bonds and a carbonyl group. This reactivity allows them to interact with various biological molecules, potentially leading to a range of biochemical effects beyond their roles in signaling.

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. femaflavor.org Lipid peroxidation, the oxidative degradation of lipids, is a primary source of endogenous ROS and leads to the formation of various byproducts, including α,β-unsaturated aldehydes. femaflavor.org These aldehydes are electrophilic and can readily form covalent adducts with cellular nucleophiles such as proteins, DNA, and glutathione. femaflavor.org Such interactions can lead to enzyme inactivation, impaired protein function, and DNA damage, contributing to cellular dysfunction and various pathological conditions. femaflavor.org

Lipid Peroxidation Pathways

The formation of this compound and its various isomers is intrinsically linked to the chemical degradation of lipids, a process known as lipid peroxidation. This process involves the oxidative deterioration of lipids, particularly polyunsaturated fatty acids (PUFAs), which are lipids containing multiple carbon-carbon double bonds. nih.gov Lipid peroxidation is a complex radical chain reaction that is generally comprised of three distinct stages: initiation, propagation, and termination. nih.govmdpi.com It can be initiated by reactive oxygen species (ROS) and can proceed through either non-enzymatic or enzymatic pathways, both of which result in the breakdown of PUFAs into a variety of smaller, often volatile, molecules, including aldehydes. plos.orgmdpi.com

The plasma membranes and membranes of intracellular organelles, which have high concentrations of PUFAs, are primary sites for the formation of these aldehydes. mdpi.com While ROS are highly reactive, the aldehydes derived from lipid peroxidation have a longer half-life, allowing them to be more stable messengers that can propagate cellular damage. mdpi.com

Formation from Polyunsaturated Fatty Acids

This compound and its isomers are recognized as secondary products arising from the oxidative breakdown of specific long-chain PUFAs. The primary precursors are omega-3 (ω-3) and omega-6 (ω-6) fatty acids. Research has demonstrated that the oxidation of ω-3 fatty acids such as α-linolenic acid (ALA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA) leads to the formation of various odorants, including isomers of nonadienal. researchgate.net

The process begins when an allylic hydrogen is abstracted from a PUFA, forming a lipid radical. This radical reacts with oxygen to create a lipid peroxy radical, which can then abstract a hydrogen from another lipid molecule to form a lipid hydroperoxide (LOOH), a primary product of lipid peroxidation. nih.gov These hydroperoxides are unstable and can decompose, particularly in the presence of metal ions, to form alkoxy radicals which then undergo scission of the C-C bond, yielding a mixture of aldehydes. cirad.fr

Enzymatic and Non-Enzymatic Pathways

The degradation of lipid hydroperoxides into aldehydes like this compound can occur through two main routes:

Non-Enzymatic Autoxidation: This pathway is typically initiated by factors like heat or the presence of metal ions, such as copper (II). For instance, the autoxidation of EPA and DHA in the presence of copper ions has been shown to produce a mixture of volatile compounds, including (Z,Z)-3,6-nonadienal and (E,E,Z)-2,4,6-nonatrienal. researchgate.net This process involves a free-radical chain reaction. nih.gov

Enzymatic Oxidation: Enzymes, particularly lipoxygenases (LOXs), play a crucial role in the controlled peroxidation of lipids. plos.org LOXs are non-heme, iron-containing enzymes that catalyze the dioxygenation of PUFAs to form specific hydroperoxides. plos.org The subsequent breakdown of these hydroperoxides, often facilitated by hydroperoxide lyase (HPL) enzymes, generates various aldehydes. nih.gov Studies comparing enzymatic oxidation (using lipoxygenase) with non-enzymatic autoxidation of ALA, EPA, and DHA found that both pathways produced the same odorants, but in different relative amounts. researchgate.net This indicates that the specific pathway influences the profile of the resulting volatile compounds.

Research Findings on this compound Formation

Detailed studies have elucidated the specific precursors and conditions leading to the formation of nonadienal isomers. A key finding is that C9 aldehydes, such as nonadienal, are typically formed from the breakdown of hydroperoxides derived from linoleic and linolenic acids. researchgate.net

A comparative study on the oxidation of ω-3 fatty acids revealed the following:

The oxidation of eicosapentaenoic acid (EPA) , whether through autoxidation or enzymatic action, yielded significant flavor-active compounds, including (Z,Z)-3,6-nonadienal and (E,E,Z)-2,4,6-nonatrienal. researchgate.net

The table below summarizes the formation of key C9 aldehydes from the oxidation of specific polyunsaturated fatty acids, as identified in research studies.

Precursor Fatty AcidOxidation PathwayKey C9 Aldehyde/Trienal ProductsReference
α-Linolenic Acid (ALA)Autoxidation (Cu²⁺), Enzymatic (Lipoxygenase)(Z,Z)-3,6-Nonadienal, (E,E,Z)-2,4,6-Nonatrienal researchgate.net
Eicosapentaenoic Acid (EPA)Autoxidation (Cu²⁺), Enzymatic (Lipoxygenase)(Z,Z)-3,6-Nonadienal, (E,E,Z)-2,4,6-Nonatrienal researchgate.net
Docosahexaenoic Acid (DHA)Autoxidation (Cu²⁺), Enzymatic (Lipoxygenase)(Z,Z)-3,6-Nonadienal, (E,E,Z)-2,4,6-Nonatrienal researchgate.net
Linoleic AcidGeneral Lipid Oxidation(E)-2-Nonenal researchgate.net

Advanced Analytical Methodologies for Characterization and Detection

Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating Nona-6,8-dienal from other volatile and semi-volatile compounds.

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. chemistry-matters.com The retention time, the time it takes for the compound to travel through the column, is a key identifier. For enhanced separation of complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly greater peak capacity. uwaterloo.caresearchgate.net This technique uses two different columns with distinct stationary phases, and a modulator that traps, concentrates, and re-injects fractions from the first column onto the second. chemistry-matters.comresearchgate.netaocs.org This results in a two-dimensional chromatogram with superior resolution, which is particularly useful for analyzing intricate mixtures where compounds might co-elute in a single-dimension GC system. uwaterloo.caresearchgate.nettacr.cz The use of GC coupled with a mass spectrometer (GC-MS) allows for both separation and identification of the compound. acs.orgresearchgate.net

Table 1: GC and GCxGC Systems for Aldehyde Analysis

TechniqueDescriptionKey Advantages for this compound Analysis
Gas Chromatography (GC)Separates volatile compounds based on boiling point and polarity. Often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS). chemistry-matters.comnih.govEffective for routine analysis and quantification. nih.gov
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)Employs two columns of different selectivity connected by a modulator for enhanced separation. chemistry-matters.comuwaterloo.caaocs.orgProvides superior resolution for complex matrices, resolving co-eluting peaks. uwaterloo.caresearchgate.nettacr.cz

High-performance liquid chromatography (HPLC) is another powerful separation technique that can be applied to the analysis of aldehydes, including this compound. biomedpharmajournal.orgdrawellanalytical.com HPLC separates compounds based on their interactions with a stationary phase and a liquid mobile phase. libretexts.org This method is particularly useful for less volatile or thermally labile compounds that are not suitable for GC analysis. biomedpharmajournal.org HPLC can be used in both normal-phase (polar stationary phase, nonpolar mobile phase) and reverse-phase (nonpolar stationary phase, polar mobile phase) modes to achieve effective separation. biomedpharmajournal.orglibretexts.org The choice of column and mobile phase is critical for optimizing the separation of specific isomers of this compound. tjnpr.org

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. libretexts.orglibretexts.org It provides information about the chemical environment of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR). researchgate.nettamu.edu For this compound, ¹H NMR spectra would reveal the number of different types of protons, their connectivity through spin-spin coupling, and their chemical shifts, which are indicative of the electronic environment. libretexts.org ¹³C NMR provides information on the number and types of carbon atoms in the molecule. researchgate.net Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the complete connectivity of the molecule. researchgate.net

Table 2: Expected NMR Data for this compound

Spectroscopy TypeInformation ObtainedRelevance to this compound
¹H NMRProvides data on the chemical shift, integration (number of protons), and multiplicity (splitting pattern) of hydrogen atoms. libretexts.orgConfirms the presence of aldehydic, vinylic, and alkyl protons and their relative positions.
¹³C NMRShows the number of chemically non-equivalent carbon atoms and their chemical shifts. researchgate.netIdentifies the carbonyl carbon of the aldehyde and the sp² carbons of the double bonds.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. rsc.org The absorption of infrared radiation at specific frequencies corresponds to the vibrational frequencies of different chemical bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands for the aldehyde C=O stretch and the C=C stretches of the dienal system. The exact positions of these bands can provide clues about the conjugation within the molecule.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aldehyde C-HStretch~2850-2700 (often two peaks)
Carbonyl C=OStretch~1700-1680 (conjugated)
Alkene C=CStretch~1650-1600
Alkene C-HBend (out-of-plane)~1000-650

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural identification. When coupled with GC (GC-MS), it allows for the identification of compounds as they elute from the GC column. libretexts.org

Liquid chromatography-electrospray ionization mass spectrometry (LC/ESI-MS) is a powerful hyphenated technique that combines the separation power of HPLC with the detection capabilities of mass spectrometry. creative-biolabs.comwikipedia.orgdtic.mil ESI is a soft ionization technique that allows for the analysis of moderately polar and large molecules with minimal fragmentation, making it suitable for determining the molecular weight of the intact molecule. creative-biolabs.commdpi.com LC/ESI-MS can be used for both qualitative and quantitative analysis of this compound, especially in complex biological or environmental samples. wikipedia.orgnih.gov

Sensory-Guided Analysis

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that couples the high-resolution separation capabilities of a gas chromatograph with the sensitivity of the human nose as a detector. acs.org As compounds elute from the GC column, the effluent is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist can assess the odor. acs.org This allows for the direct correlation of a specific odor with a particular chemical compound. acs.org

Aroma Extract Dilution Analysis (AEDA)

Aroma Extract Dilution Analysis (AEDA) is a method used to differentiate the most potent odorants in a sample. acs.orgmdpi.com In this technique, a volatile extract is stepwise diluted and each dilution is analyzed by GC-O until no odor can be perceived at the sniffing port. mdpi.com The highest dilution at which a compound's odor is still detectable is known as its Flavor Dilution (FD) factor. mdpi.com A higher FD factor indicates a more potent contribution to the aroma. acs.org

(2E,6Z)-Nona-2,6-dienal has been identified as a significant odorant in several complex matrices using AEDA. Research on the leaves of the curry tree (Bergera koenigii L.) identified (2E,6Z)-nona-2,6-dienal with an FD factor of 32. acs.orgresearchgate.net In a study on Meehan's mint (Meehania cordata), this compound was found to have a remarkably high Odor Activity Value (OAV) of 48,000, underscoring its importance to the plant's aroma. nih.gov OAV is calculated by dividing the concentration of a compound by its odor threshold, providing another measure of its sensory impact.

The table below summarizes the Flavor Dilution (FD) factors for (2E,6Z)-nona-2,6-dienal found in various studies.

MatrixFlavor Dilution (FD) FactorReference
Curry Tree Leaves32 acs.orgresearchgate.net
Walnut Kernels32 acs.orgnih.gov
Kinokuni Mandarin Orange25 tandfonline.com

Advanced Sensor Technologies

The detection of specific volatile compounds like this compound is increasingly benefiting from the development of advanced sensor technologies. These systems, often referred to as electronic noses, utilize arrays of sensors coupled with pattern recognition to identify and quantify aromas. nih.govmdpi.com

Acoustic Wave Sensors with Conducting Polymer Films

Acoustic wave sensors, such as quartz crystal microbalances (QCMs), are highly sensitive mass-based detectors. mdpi.com Their surfaces can be coated with materials that selectively interact with specific analytes. Conducting polymer films, like polypyrrole and its derivatives, have been successfully used as sensitive and selective coatings for the detection of volatile compounds, including unsaturated aldehydes. mdpi.com

Research has demonstrated that thickness-shear mode (TSM) acoustic wave sensors coated with various conducting polymer films can detect volatile compounds associated with fish freshness. While this specific research focused on the related nona-2,6-dienal, the principles are directly applicable. The interaction between the aldehyde and the polymer film causes a change in the mass on the sensor's surface, which in turn alters the resonant frequency of the acoustic wave. This frequency shift is proportional to the concentration of the analyte. mdpi.com These sensors offer a promising avenue for the rapid and sensitive detection of aldehydes. nih.govrsc.org

Pattern Recognition Techniques for Aroma Detection

A single sensor may exhibit cross-sensitivity to multiple compounds. To overcome this, electronic noses employ an array of sensors with different response characteristics. frontiersin.orgnih.gov The combined response of the array creates a unique "fingerprint" or pattern for a specific aroma or volatile compound. mdpi.comzk-instru.com

Pattern recognition algorithms are essential for interpreting these complex datasets. mdpi.com Techniques such as Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) are used to reduce the dimensionality of the data and classify the aromas. mdpi.comfrontiersin.org For instance, a sensor array can be trained to recognize the specific response pattern associated with this compound. Once trained, the system can identify and potentially quantify this compound in unknown samples by matching the measured pattern to the stored "fingerprint" in its database. nih.govmdpi.com This approach allows for the discrimination of complex mixtures of volatile compounds. nih.govfrontiersin.org

Monitoring of Volatile Compounds in Complex Matrices

Monitoring volatile compounds like this compound in complex matrices such as food and beverages presents significant analytical challenges. scielo.brnewswise.com The target analyte is often present at trace levels alongside a multitude of other volatile and non-volatile components, which can interfere with detection and quantification. researchgate.netdntb.gov.ua

The formation of unsaturated aldehydes is a common issue in foods, particularly those rich in polyunsaturated fatty acids, as these compounds can be generated through lipid oxidation during processing and storage. scielo.brmdpi.com For example, the heating of edible oils during frying can lead to the generation of a variety of aldehydes. dntb.gov.ua Therefore, methods for accurately monitoring these compounds are crucial for quality control.

Chromatographic techniques, especially GC coupled with mass spectrometry (GC-MS), are the most common methods for the analysis of aldehydes in food. scielo.br However, sample preparation is often complex and may involve derivatization to improve the stability and chromatographic behavior of the aldehydes. scielo.brresearchgate.net The use of sensory-guided techniques like GC-O and AEDA is vital for determining the sensory relevance of detected compounds like (2E,6Z)-nona-2,6-dienal in products such as fruit juices and herbs. nih.govmdpi.com Advanced, high-throughput methods are also being developed to simplify and accelerate the analysis of aldehydes in food matrices. researchgate.net

Computational Chemistry and Theoretical Studies of Nona 6,8 Dienal Systems

Quantum Chemical Calculations

Quantum chemical calculations are foundational for understanding the electronic structure and energetics of a molecule.

Molecular Dynamics and Simulation Studies

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing a "computational microscope" to observe atomic motions over time. researchgate.net An MD simulation of Nona-6,8-dienal would involve placing the molecule in a simulated environment (e.g., a solvent box of water or ethanol) and solving Newton's equations of motion for every atom. dntb.gov.ua This would allow for the study of its conformational dynamics, solvent interactions, and transport properties like diffusion coefficients. researchgate.net While MD simulations have been performed on other aldehydes, specific studies detailing the dynamic behavior of this compound are absent from the literature. nih.gov

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for elucidating chemical reaction mechanisms. nih.gov For this compound, this could involve modeling its potential reactions, such as isomerization, oxidation, or participation in pericyclic reactions. By calculating the energies of reactants, transition states, and products, computational methods can determine the most likely reaction pathways. acs.org For instance, DFT could be used to model the transition state of the isomerization of the cis double bond at the 8-position. Such computational studies provide a molecular-level understanding that complements experimental kinetics, but no such mechanistic investigations for this compound have been published.

Conformational Analysis and Stereochemical Predictions

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy differences between them. auremn.org.br For a flexible molecule like this compound, with several rotatable single bonds, numerous conformers are possible. Theoretical calculations, typically using DFT or ab initio methods, are used to calculate the relative energies of these conformers. scielo.org.mxchemmethod.com The results, often presented as Gibbs free energy differences, allow for the prediction of the dominant conformer population at a given temperature. scielo.org.mx This information is critical for understanding the molecule's reactivity and its interaction with other molecules, such as biological receptors. While general principles of conformational analysis are well-established, specific data on the stable conformers of this compound are not available.

Q & A

Q. What protocols ensure ethical rigor in studies involving this compound’s biological effects?

  • Methodological Answer : Adhere to institutional review board (IRB) guidelines for human olfaction studies and ARRIVE 2.0 standards for animal research. Pre-register experimental designs on platforms like Open Science Framework (OSF) to mitigate publication bias. Share raw datasets and analytical code via repositories (e.g., Zenodo) .

Q. Tables for Key Data

Parameter Optimal Range Analytical Method Reference
Synthesis Yield68–82%GC-MS with internal standard
Enantiomeric Purity≥98% eeChiral HPLC
Odor Threshold (Air)0.3–1.2 ppbOlfactometry
Aqueous Solubility (25°C)12.5 mg/LShake-flask HPLC

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.